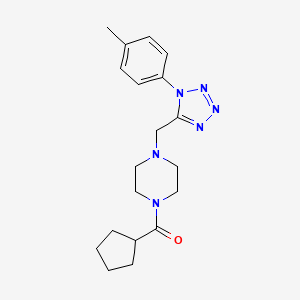

cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

cyclopentyl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-15-6-8-17(9-7-15)25-18(20-21-22-25)14-23-10-12-24(13-11-23)19(26)16-4-2-3-5-16/h6-9,16H,2-5,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRDNRCLMGHKRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of p-tolylmethyl chloride with sodium azide to form the tetrazole ring. This intermediate is then reacted with piperazine to form the piperazine-tetrazole derivative. Finally, the cyclopentyl group is introduced through a nucleophilic substitution reaction with cyclopentanone under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the tetrazole formation and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The p-tolyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The ketone group in the cyclopentyl moiety can be reduced to form an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

- p-Toluic acid derivative.

Reduction: Cyclopentyl alcohol derivative.

Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that derivatives of tetrazole and piperazine exhibit promising antimicrobial properties. Cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has been evaluated for its antibacterial and antifungal activities against various strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate to Strong |

| Escherichia coli | Moderate |

| Candida albicans | Moderate |

These findings indicate that this compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.

Neuropharmacological Potential

The structural features of cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone suggest its application in treating neurological disorders. Compounds with similar piperazine structures have demonstrated efficacy in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. This makes the compound a candidate for:

- Anxiolytic Agents : Potential to reduce anxiety symptoms.

- Antidepressants : Possible enhancement of mood through serotonin modulation.

Case Study 1: Inhibition of Acetylcholinesterase

In a study focusing on acetylcholinesterase inhibition, compounds similar to cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone showed significant enzyme inhibition. The study reported IC50 values indicating the potency of these compounds in neurodegenerative disease models, suggesting that modifications to the side chains can enhance bioactivity.

Case Study 2: Antibacterial Screening

Another investigation evaluated synthesized derivatives against clinical bacterial strains. The results highlighted that certain modifications led to increased antibacterial potency, indicating that further structural optimization of cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone could yield compounds with enhanced therapeutic effects.

Mechanism of Action

The mechanism of action of cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. The tetrazole ring may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Analogues with Piperazine/Tetrazole Scaffolds

The compound shares structural similarities with several derivatives reported in the literature, differing primarily in substituents on the piperazine ring, tetrazole linkage, and aryl groups. Key analogues include:

Key Differences:

Piperazine Substitution: The target compound’s cyclopentyl methanone group contrasts with sulfonyl (e.g., phenylsulfonyl ), allyl , or benzhydryl groups . Piperidine-based analogs (e.g., from ) lack the second nitrogen in piperazine, reducing hydrogen-bonding capacity and basicity .

Tetrazole Linkage: The methyl bridge in the target compound differs from thioether (e.g., ) or ethanone (e.g., ) linkers. A methyl group may confer greater metabolic stability compared to sulfur-containing linkages.

Aryl Substituents :

- The p-tolyl group (para-methylphenyl) on the tetrazole ring provides moderate steric bulk and electron-donating effects, distinct from electron-withdrawing (e.g., chloro, sulfonamide) or bulkier aryl groups in analogs .

Table 2: Inferred Properties Based on Analogs

*Note: The target compound’s tetrazole and piperazine motifs are associated with antiproliferative () or pesticidal () activities, though direct data is unavailable.

Biological Activity

Cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, also known as 3-cyclopentyl-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propanamide, is a synthetic organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a cyclopentyl group, a p-tolyl group, and a tetrazole ring, which contribute to its unique biological properties. The synthesis typically involves several steps:

- Formation of the Tetrazole Ring : This is achieved by reacting p-tolyl hydrazine with sodium azide under acidic conditions.

- Attachment of the Cyclopentyl Group : A Grignard reaction introduces the cyclopentyl group.

- Formation of the Amide Bond : The final step involves coupling the tetrazole intermediate with a propanoyl chloride derivative to form the amide bond.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The tetrazole ring acts as a bioisostere for carboxylic acids, facilitating binding to various enzymes and receptors. This interaction can modulate biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory and antimicrobial activities .

Antimicrobial Activity

Research has indicated that compounds similar to cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone exhibit significant antimicrobial properties. For instance, studies have shown that related piperazine derivatives can inhibit the growth of various bacterial strains, suggesting a potential role in treating infections .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce pro-inflammatory cytokine production in activated immune cells, indicating its potential use in treating inflammatory diseases .

Antitumor Activity

There is emerging evidence that compounds containing similar structures may exert antitumor effects by inhibiting key signaling pathways involved in cancer progression. For example, studies have reported that certain tetrazole derivatives can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Antimicrobial Properties : A study published in PubMed Central evaluated various piperazine derivatives for their antimicrobial efficacy. One compound showed an IC50 value significantly lower than standard antibiotics, highlighting its potential as a novel antimicrobial agent .

- Anti-inflammatory Mechanism : Research conducted at the Groningen Research Institute of Pharmacy demonstrated that certain tetrazole-containing compounds could inhibit inflammatory pathways in mouse models, leading to reduced symptoms of inflammation .

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Compound showed IC50 = 0.18 μM against bacterial strains |

| Study 2 | Anti-inflammatory Effects | Reduced cytokine production in activated immune cells |

| Study 3 | Antitumor Activity | Induced apoptosis in cancer cell lines |

Q & A

Basic Research: Synthesis Optimization

Q: What are the key considerations for optimizing the multi-step synthesis of cyclopentyl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone? A:

- Stepwise Functionalization : Begin with the preparation of the tetrazole core (1-(p-tolyl)-1H-tetrazol-5-yl) via [3+2] cycloaddition of nitriles and sodium azide under acidic conditions. Ensure regioselectivity by controlling stoichiometry and temperature .

- Piperazine Coupling : Introduce the piperazine moiety using a nucleophilic substitution reaction. Pre-activate the tetrazole-methyl group with a leaving agent (e.g., bromide) to enhance reactivity with piperazine .

- Cyclopentyl Methanone Formation : Employ a Friedel-Crafts acylation or coupling with cyclopentyl carbonyl chloride. Monitor reaction progress via TLC or HPLC to avoid over-acylation .

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) followed by recrystallization from ethanol to achieve >95% purity. Confirm purity via NMR and LC-MS .

Advanced Research: Structural Characterization

Q: How can X-ray crystallography resolve contradictions in proposed structural conformations of this compound? A:

- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water) and collect high-resolution diffraction data using synchrotron radiation.

- Refinement : Use SHELXL for small-molecule refinement to resolve ambiguities in bond lengths, angles, and torsional strain, particularly around the tetrazole-piperazine junction .

- Validation : Compare experimental data with computational models (DFT-optimized geometries). Discrepancies >0.05 Å in bond lengths may indicate dynamic flexibility or crystal packing effects .

Biological Evaluation

Q: What methodological frameworks are recommended for assessing the compound’s bioactivity in enzyme inhibition assays? A:

- Target Selection : Prioritize enzymes with known interactions with tetrazole derivatives (e.g., angiotensin-converting enzyme or kinases). Validate target relevance via homology modeling .

- Assay Design :

- In Vitro : Use fluorescence-based assays (e.g., Z’-LYTE™ kinase assay) with ATP concentrations near Km. Include positive controls (e.g., staurosporine) and DMSO controls (<1% v/v) .

- Dose-Response : Test 10 concentrations (1 nM–100 µM) in triplicate. Calculate IC50 using nonlinear regression (GraphPad Prism) .

- Off-Target Screening : Profile against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic interference .

Stability and Degradation Pathways

Q: How can forced degradation studies under thermal, photolytic, and hydrolytic stress inform formulation strategies? A:

- Stress Conditions :

- Analytical Workflow :

- Formulation Mitigation : Add antioxidants (e.g., BHT) for oxidative stability or use enteric coating for pH-sensitive degradation .

Computational Modeling

Q: How can molecular docking and MD simulations predict binding modes to receptors with conflicting experimental data? A:

- Docking : Use AutoDock Vina with flexible ligand torsions and rigid receptor (PDB: 1O0A for angiotensin II type 1 receptor). Validate poses using consensus scoring (Glide, Gold) .

- MD Simulations : Run 100-ns simulations (AMBER22) to assess stability of predicted complexes. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

- Contradiction Resolution : If experimental IC50 conflicts with docking scores, evaluate protonation states (e.g., tetrazole’s acidic NH vs. deprotonated form) or solvent effects .

Data Contradiction Analysis

Q: How to reconcile discrepancies between in vitro potency and in vivo efficacy observed in preclinical studies? A:

- PK/PD Modeling : Measure plasma concentrations (LC-MS) and correlate with target engagement (e.g., receptor occupancy via PET imaging) .

- Metabolite Interference : Identify active metabolites (e.g., N-oxide derivatives) via liver microsome assays. Compare metabolite activity with parent compound .

- Species Differences : Adjust dosing regimens for interspecies variations in CYP450 metabolism (e.g., humanized liver mouse models) .

Advanced Crystallography

Q: What strategies address challenges in resolving the piperazine-tetrazole torsion angle via crystallography? A:

- Heavy-Atom Derivatives : Introduce a bromine atom at the p-tolyl group to enhance anomalous scattering .

- Twinned Data : Use SHELXD for structure solution of twinned crystals. Refine with SHELXL using TWIN/BASF commands .

- Dynamic Disorder Modeling : Apply PART commands in SHELXL to model alternative conformations of the piperazine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.